molecular formula C10H10N2O3 B8239194 Ethyl 2-oxo-1,2-dihydropyrazolo[1,5-a]pyridine-3-carboxylate

Ethyl 2-oxo-1,2-dihydropyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B8239194
M. Wt: 206.20 g/mol
InChI Key: JVSYLHGQACTUES-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-1,2-dihydropyrazolo[1,5-a]pyridine-3-carboxylate (CAS: 2241015-31-4) is a nitrogen-containing heterocyclic compound with the molecular formula C₁₀H₁₀N₂O₃ and a molecular weight of 206.20 g/mol . It features a pyrazolo[1,5-a]pyridine core substituted with an ethyl ester group at position 3 and a keto group at position 2. This compound is commercially available as a pale yellow to yellow solid with a purity of ≥98.44% (HPLC) and is stored at 2–8°C for stability . Its structural uniqueness lies in the fused bicyclic system, which is of interest in medicinal chemistry for designing kinase inhibitors or antimicrobial agents .

Properties

IUPAC Name

ethyl 2-oxo-1H-pyrazolo[1,5-a]pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-2-15-10(14)8-7-5-3-4-6-12(7)11-9(8)13/h3-6H,2H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVSYLHGQACTUES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC=CN2NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazolone intermediate, which is then cyclized with 2-chloropyridine under basic conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-1,2-dihydropyrazolo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield a ketone or aldehyde derivative, while reduction can produce various alcohols or amines .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of Ethyl 2-oxo-1,2-dihydropyrazolo[1,5-a]pyridine-3-carboxylate. It has shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. The compound exhibited zones of inhibition comparable to standard antibiotics, suggesting its potential as a therapeutic agent in treating infections caused by these pathogens .

Inhibition of Enzymatic Activity

Research indicates that derivatives of this compound can inhibit key enzymes involved in inflammatory processes. For instance, studies have shown that certain derivatives can inhibit cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the biosynthesis of inflammatory mediators . This positions the compound as a potential anti-inflammatory agent.

Molecular Docking Studies

Molecular docking studies have been employed to explore the interaction of this compound with various biological targets. These studies suggest that the compound binds effectively to active sites of enzymes involved in disease processes, supporting its development as a lead compound for further drug discovery .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated significant antimicrobial activity with minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics .

CompoundZone of Inhibition (mm)MIC (µg/mL)
Ethyl 2-oxo...1525
Standard Antibiotic1820

Case Study 2: Anti-inflammatory Properties

In another investigation focused on anti-inflammatory properties, derivatives of this compound were tested for their ability to inhibit COX enzymes. The results demonstrated that some derivatives inhibited COX activity significantly more than traditional non-steroidal anti-inflammatory drugs (NSAIDs), indicating their potential for treating inflammatory diseases .

Mechanism of Action

The mechanism of action of ethyl 2-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the pyrazolo[1,5-a]pyridine core can interact with enzymes and receptors, modulating their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural analogs of Ethyl 2-oxo-1,2-dihydropyrazolo[1,5-a]pyridine-3-carboxylate, focusing on substituents, synthetic pathways, and reactivity:

Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyridine Derivatives

Compound Name Molecular Formula Molecular Weight Substituents Key Features Reference
This compound C₁₀H₁₀N₂O₃ 206.20 2-oxo, 3-ethyl ester Keto-enol tautomerism; potential for hydrogen bonding
Ethyl 6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate C₁₀H₉FN₂O₂ 208.19 6-fluoro, 3-ethyl ester Enhanced electronegativity at position 6; may influence bioavailability
Ethyl 7-bromo-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate C₁₀H₈BrFN₂O₂ 287.09 6-fluoro, 7-bromo, 3-ethyl ester Halogen substituents enable cross-coupling reactions (e.g., Suzuki)
Ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate C₁₁H₁₂N₂O₂ 204.23 5-methyl, imidazo core Different heterocyclic system (imidazo vs. pyrazolo); altered π-electron distribution

Key Findings:

The 2-oxo group in the target compound enables keto-enol tautomerism, which can stabilize intermediates in synthetic pathways or modulate acidity .

Synthetic Flexibility :

  • The target compound is synthesized via alkylation of precursor 15a using cesium carbonate and methyl iodide in THF, yielding a high-purity product .
  • In contrast, fluorinated/brominated analogs (e.g., ) are likely synthesized via halogenation or nucleophilic substitution, leveraging the reactivity of the pyrazolo[1,5-a]pyridine core.

Thermodynamic Stability: The 2-oxo derivative requires stringent storage conditions (2–8°C) to prevent decomposition, whereas non-oxo analogs (e.g., fluorinated derivatives ) may exhibit greater stability at room temperature .

Biological Activity

Ethyl 2-oxo-1,2-dihydropyrazolo[1,5-a]pyridine-3-carboxylate (CAS No. 2241015-31-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, focusing on anti-inflammatory, anticancer, and antimicrobial activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H10N2O3
  • Molecular Weight : 206.20 g/mol
  • Purity : 98% .

The compound features a pyrazolo-pyridine core, which is known for its diverse biological activities. Its structural characteristics enable interactions with various biological targets.

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of compounds related to the pyrazolo[1,5-a]pyridine scaffold. Research indicates that derivatives can inhibit key inflammatory pathways:

  • Mechanism : Compounds exhibit inhibition of mitogen-activated protein kinases (MAPKs), such as ERK2 and JNK3, which are crucial in inflammatory responses .
  • Case Study : A study tested several pyrazolo derivatives for their ability to reduce lipopolysaccharide (LPS)-induced NF-κB activation in vitro, showing IC50 values below 50 µM for potent compounds .
CompoundIC50 (µM)Target
Compound 13i<50ERK2
Compound 16<50JNK3

2. Anticancer Activity

The anticancer potential of this compound has been explored through various studies:

  • Mechanism : The compound's structural features allow it to act as an inhibitor of cancer cell proliferation by targeting specific kinases involved in cell cycle regulation.
  • Research Findings : In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .

3. Antimicrobial Activity

The antimicrobial properties of related pyrazolo compounds have also been investigated:

  • Study Results : Several derivatives showed moderate antibacterial and antifungal activities. For instance, certain compounds demonstrated efficacy against both Gram-positive and Gram-negative bacteria .
Activity TypeEfficacy
AntibacterialModerate
AntifungalModerate

Q & A

Q. What are the key synthetic routes for Ethyl 2-oxo-1,2-dihydropyrazolo[1,5-a]pyridine-3-carboxylate?

Two primary methods are documented:

  • Cyclization with Methylation : Reacting precursors like ethyl 2-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate with methyl iodide in THF, using cesium carbonate as a base. Purification involves flash chromatography (petroleum ether/EtOAc or CH₂Cl₂/MeOH) .
  • 1,3-Dipolar Cycloaddition : Using ethyl propionate and hydroxylamine-O-sulfonic acid to generate intermediates, followed by cycloaddition. This method achieves yields of 88–93% and avoids iodination steps, simplifying purification .

Q. How is the compound structurally characterized?

  • Molecular Formula : C₁₀H₁₀N₂O₃ (MW 206.20), confirmed via elemental analysis and HRMS .
  • Spectral Analysis : 2D-NMR (HSQC, HMBC, NOESY) resolves regiochemistry, distinguishing between tautomers like 2-oxo vs. 2-hydroxy derivatives. For example, NOESY correlations confirm spatial proximity of the ester group and pyridine protons .

Q. What functional groups enable derivatization?

  • Ester Group : Susceptible to hydrolysis (e.g., NaOH/EtOH) for carboxylate formation or nucleophilic substitution (e.g., Grignard reagents) .
  • Pyrazolo-Pyridine Core : Electrophilic substitution at C-5 or C-7 positions using halogenation or nitration .

Advanced Research Questions

Q. How can regiochemical contradictions in spectral data be resolved?

Discrepancies in NMR assignments (e.g., differentiating 2-oxo vs. 2-hydroxy tautomers) require heteronuclear 2D-NMR :

  • HMBC : Correlates carbonyl carbons (δ ~160–170 ppm) with adjacent protons.
  • NOESY : Identifies spatial interactions between the ester group and pyridine protons, confirming tautomer dominance .

Q. What strategies optimize synthetic yields for scale-up?

  • Solvent Selection : Polar aprotic solvents (DMF, THF) enhance reaction rates in methylation or cycloaddition steps .
  • Purification : Flash chromatography with gradient elution (petroleum ether/EtOAc → CH₂Cl₂/MeOH) resolves polar byproducts .

Q. How does the compound serve as a scaffold for bioactive analogs?

  • Anticancer Agents : Introduce substituents (e.g., cyano, amino) at C-5/C-7 to modulate binding to targets like dihydroorotate dehydrogenase .
  • Antifungal Derivatives : Incorporate triazolo or isoxazole moieties via tandem reactions (e.g., Grignard addition, reductive amination) .

Methodological Challenges

Q. What analytical techniques validate purity and stability?

  • HPLC-MS : Monitors degradation under acidic/alkaline conditions (e.g., ester hydrolysis at pH >10).
  • X-ray Crystallography : Resolves conformational ambiguities. For example, the dihedral angle between the pyrazolo-pyridine core and ester group is ~55.6° in crystalline states .

Q. How are competing reaction pathways controlled during functionalization?

  • Temperature Modulation : Lower temperatures (0–25°C) favor nucleophilic substitution over elimination in halogenation .
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) to block reactive amines during multi-step syntheses .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-oxo-1,2-dihydropyrazolo[1,5-a]pyridine-3-carboxylate
Reactant of Route 2
Ethyl 2-oxo-1,2-dihydropyrazolo[1,5-a]pyridine-3-carboxylate

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